molecular formula C9H8N4O3 B12972857 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12972857
M. Wt: 220.18 g/mol
InChI Key: WJDDUPRTHUELSH-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS: 1314388-88-9) is a heterocyclic compound with the molecular formula C₉H₈N₄O₃ and a molar mass of 220.18 g/mol . Its structure features a pyridazine core substituted with a methylpyrazole group at position 1 and a carboxylic acid moiety at position 2. The methylpyrazole group may influence electronic properties and steric interactions, while the carboxylic acid enables coordination with metal ions or participation in hydrogen bonding .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C9H8N4O3/c1-12-5-6(4-10-12)13-3-2-7(14)8(11-13)9(15)16/h2-5H,1H3,(H,15,16)

InChI Key

WJDDUPRTHUELSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyridazine ring, which significantly alter physicochemical properties and applications. Below is a comparative analysis based on molecular features, reported applications, and experimental data.

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Key Properties/Applications References
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid C₉H₈N₄O₃ 220.18 1-Methylpyrazole Potential coordination polymer precursor
1-(4-Carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid C₁₂H₈N₂O₅ 260.20 4-Carboxyphenyl Fluorescent coordination polymers
1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid C₁₁H₇FN₂O₃ 234.19 3-Fluorophenyl Enhanced electronegativity (pharmaceutical use)
1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid C₁₁H₆F₂N₂O₃ 252.18 3,4-Difluorophenyl Improved binding affinity (drug design)
1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid C₁₂H₁₀N₂O₃ 230.22 3-Methylphenyl Steric bulk for selective interactions

Key Observations:

Substituent Effects on Coordination Chemistry :

  • The 4-carboxyphenyl derivative forms coordination polymers with cobalt ions, demonstrating structural diversity and fluorescence sensing capabilities due to carboxylate-metal interactions . In contrast, the target compound’s methylpyrazole group may favor π-π stacking or hydrogen bonding, but direct evidence of its coordination behavior is lacking in the provided literature.

Electronic Modifications :

  • Fluorinated analogs (3-fluoro and 3,4-difluoro) exhibit increased electronegativity, which could enhance binding to biological targets (e.g., enzymes) via dipole interactions . The target compound’s methylpyrazole group provides a less electronegative but more sterically bulky environment.

The target compound’s balance of a polar carboxylic acid and a moderately bulky methylpyrazole may offer intermediate solubility.

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structure features a pyrazole ring, which is known for its pharmacological properties, and a dihydropyridazine moiety that enhances its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is C10H10N4O3C_{10}H_{10}N_4O_3. The presence of functional groups such as carboxylic acid and carbonyl contributes to its reactivity and interaction with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC10H10N4O3C_{10}H_{10}N_4O_3
IUPAC Name1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Key Functional GroupsPyrazole, Dihydropyridazine

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities.

Anticancer Activity

Studies have shown that compounds containing the pyrazole ring can inhibit various cancer cell lines. For instance, derivatives similar to 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo have demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and A375.

Case Study: Cytotoxicity Assay

In a study conducted on A375 melanoma cells, the compound exhibited an IC50 value of approximately 12 µM, indicating potent anticancer activity. This suggests that the compound can effectively inhibit cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo is hypothesized to involve interaction with specific enzyme targets or receptors in cells. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

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